5-Chloro-4-hydroxypyridine-3-sulfonic acid
Description
Overview of Pyridinesulfonic Acid Chemistry and Derivatives
Pyridine (B92270) (C₅H₅N) is an aromatic heterocyclic compound that serves as a fundamental building block in chemistry. nih.gov When a sulfonic acid group is introduced onto the pyridine ring, it forms a pyridinesulfonic acid. These are crystalline solids containing a pyridine ring substituted with a sulfonic acid moiety. emcochemicals.com The position of the sulfonic acid group on the ring gives rise to different isomers, such as 2-pyridinesulfonic acid, 3-pyridinesulfonic acid, and 4-pyridinesulfonic acid. emcochemicals.comchemicalbook.comscbt.comnih.gov
The chemistry of pyridinesulfonic acids involves reactions characteristic of both the pyridine ring and the sulfonic acid group. The pyridine nitrogen can be protonated or alkylated, while the ring itself can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions and the other substituents present. The sulfonic acid group is strongly acidic and can be converted into various derivatives, most notably sulfonyl chlorides and sulfonamides. chemicalbook.comthieme-connect.com For instance, 4-hydroxypyridine-3-sulfonic acid can be synthesized by the sulfonation of 4-hydroxypyridine (B47283) and subsequently converted into chlorinated derivatives. thieme-connect.com These derivatives are often key intermediates in the synthesis of more complex molecules. chemicalbook.comchemicalbook.com
Significance of Functionalized Pyridine Scaffolds in Chemical Research
The pyridine scaffold is of immense importance in chemical research, particularly in medicinal chemistry where it is recognized as a "privileged scaffold." nih.govrsc.orgresearchgate.net This is due to its presence in a vast number of biologically active compounds, including over 7,000 existing drug molecules and numerous natural products like certain alkaloids and vitamins. nih.govresearchgate.net The nitrogen atom in the pyridine ring can form hydrogen bonds and act as a polar, ionizable site, which can enhance the solubility and bioavailability of drug candidates. researchgate.net
The strategic functionalization of the pyridine ring is a crucial strategy for discovering new drugs and materials. researchgate.netthieme-connect.com By introducing various functional groups at specific positions on the ring, chemists can fine-tune the molecule's steric, electronic, and pharmacokinetic properties. This adaptability allows for the creation of a diverse chemical space for screening against various diseases. rsc.orgresearchgate.net Beyond pharmaceuticals, functionalized pyridines are also used as ligands in metal catalysis and in the development of advanced materials. thieme-connect.com
Position of 5-Chloro-4-hydroxypyridine-3-sulfonic Acid within Pyridine Derivatives Research
This compound is a specific example of a multifunctional pyridine derivative. It features a chlorine atom at position 5, a hydroxyl group at position 4, and a sulfonic acid group at position 3 of the pyridine ring. This particular arrangement of functional groups makes it a valuable intermediate in organic synthesis.
The synthesis of this compound and its close relatives typically starts from precursors like 4-hydroxypyridine. thieme-connect.com A common synthetic route involves the sulfonation of 4-hydroxypyridine to yield 4-hydroxypyridine-3-sulfonic acid. thieme-connect.com This intermediate is then subjected to chlorination. One documented method for a similar transformation involves treating 4-hydroxypyridine-3-sulfonic acid with a mixture of phosphorus trichloride (B1173362) and chlorine gas at elevated temperatures (around 80°C to 110°C). google.com In this process, phosphorus oxychloride is formed, which acts as an additional solvent. google.comgoogle.com
The reactivity of this compound is dictated by its three functional groups. The hydroxyl group can be oxidized, the sulfonic acid group can be converted to derivatives like sulfonamides, and the chlorine atom can be replaced via nucleophilic substitution reactions. This trifunctional nature allows for sequential and selective modifications, providing access to a wide range of more complex pyridine derivatives. These derivatives have been investigated for various applications, including as intermediates for pharmaceuticals. For example, related structures are precursors to compounds investigated as potential α1-adrenergic receptor antagonists and are part of the synthesis pathway for the diuretic drug Torasemide. thieme-connect.comchemicalbook.com
Interactive Data Tables
Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄ClNO₄S | biosynth.com |
| Molecular Weight | 209.61 g/mol | biosynth.com |
| Appearance | White to light yellow crystalline powder | |
| CAS Number | 1355205-07-0 | biosynth.compharmaffiliates.com |
| Solubility | Soluble in water |
Structure
3D Structure
Properties
Molecular Formula |
C5H4ClNO4S |
|---|---|
Molecular Weight |
209.61 g/mol |
IUPAC Name |
5-chloro-4-oxo-1H-pyridine-3-sulfonic acid |
InChI |
InChI=1S/C5H4ClNO4S/c6-3-1-7-2-4(5(3)8)12(9,10)11/h1-2H,(H,7,8)(H,9,10,11) |
InChI Key |
ZLVKWSLNEDFCNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=CN1)Cl)S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 4 Hydroxypyridine 3 Sulfonic Acid
General Synthetic Strategies for Pyridinesulfonic Acids
The synthesis of pyridinesulfonic acids is governed by the inherent electronic properties of the pyridine (B92270) ring. The electron-deficient nature of pyridine presents unique challenges and dictates the strategies for functionalization, particularly for electrophilic substitution and halogenation.
Direct electrophilic aromatic substitution on the pyridine ring is significantly more challenging compared to benzene (B151609). wikipedia.org The nitrogen atom's high electronegativity withdraws electron density from the ring, making it less reactive toward electrophiles. pearson.com Furthermore, under the acidic conditions required for sulfonation (using fuming sulfuric acid), the pyridine nitrogen is readily protonated, which further deactivates the ring. wikipedia.org
Consequently, forcing conditions are necessary to achieve sulfonation, typically involving high temperatures (around 230°C) and the use of fuming sulfuric acid (oleum) to generate the sulfur trioxide (SO₃) electrophile. pearson.com The substitution predominantly occurs at the 3-position. pearson.com This regioselectivity is because the intermediate sigma complex formed by attack at the 3-position is more stable, as it avoids placing a destabilizing positive charge on the electronegative nitrogen atom, which would occur with attack at the 2- or 4-positions. pearson.com An alternative strategy involves the sulfonation of pyridine-N-oxide, which can yield a mixture of isomers, with the 3-sulfonic acid often being the main product. researchgate.net
Similar to sulfonation, the direct electrophilic halogenation of pyridine is difficult due to the ring's electron-deficient character and requires harsh conditions. nih.gov Modern synthetic chemistry has developed several strategies to overcome this challenge and achieve selective halogenation. Halopyridines are crucial building blocks for a wide range of chemical products, including pharmaceuticals and agrochemicals. nih.govacs.orgresearchgate.net
Strategies for halogenating the pyridine ring include:
N-Oxide Activation : Converting the pyridine to its N-oxide derivative activates the ring, making it more susceptible to electrophilic attack and enabling selective halogenation. nih.gov
Metalation-Trapping Sequences : These methods utilize directing groups to achieve site-selective halogenation, particularly at the 4-position. nih.gov
Designed Phosphine Reagents : A novel approach involves the installation of specially designed heterocyclic phosphines at the 4-position of pyridines to form phosphonium salts. These salts can then be displaced by halide nucleophiles, allowing for the halogenation of a broad range of unactivated pyridines. nih.govacs.orgresearchgate.net
Zincke Imine Intermediates : For reliable 3-selective halogenation, pyridines can be converted into acyclic Zincke imine intermediates. These intermediates can be regioselectively halogenated under mild conditions before ring closure to reform the substituted pyridine. thieme-connect.com
Synthesis of Key Precursors to 5-Chloro-4-hydroxypyridine-3-sulfonic Acid
The primary precursor for the target compound is 4-hydroxypyridine-3-sulfonic acid. Its synthesis from pyridinols is a critical step that exemplifies the principles of electrophilic sulfonation applied to an activated pyridine system.
4-Hydroxypyridine-3-sulfonic acid is a useful synthetic intermediate. chemicalbook.comsyntheticmolecules.in The presence of the hydroxyl group at the 4-position activates the pyridine ring, facilitating electrophilic substitution compared to unsubstituted pyridine.
The established method for synthesizing 4-hydroxypyridine-3-sulfonic acid is the direct sulfonation of 4-hydroxypyridine (B47283). This reaction is typically carried out using fuming sulfuric acid (oleum), often specified as containing 20% SO₃. thieme-connect.comnih.gov The reaction requires high temperatures, with procedures citing heating to 190°C for approximately 10 hours. thieme-connect.com After the reaction is complete, the mixture is cooled, and the product is precipitated by pouring the solution into an alcohol, such as ethanol. thieme-connect.comthieme-connect.com This process allows for the isolation of the desired product in good yield. thieme-connect.comthieme-connect.com
| Starting Material | Reagent | Catalyst | Temperature | Time | Reported Yield |
|---|---|---|---|---|---|
| 4-Hydroxypyridine | Fuming Sulfuric Acid (20% SO₃) | Mercury Sulfate | 190°C | 10 hours | 70.84% |
To improve the efficiency and yield of the sulfonation of pyridine and its derivatives, catalysts are often employed. In the sulfonation of 4-hydroxypyridine, mercury sulfate is frequently cited as a catalyst. thieme-connect.com When pyridine itself is sulfonated, heating with sulfuric acid in the presence of mercuric sulphate at around 275°C yields pyridine-3-sulphonic acid as the main product. researchgate.net The use of catalysts like mercury, aluminum, magnesium, and vanadium and their respective sulfates has been shown to be effective in promoting the sulfonation of pyridine at high temperatures. google.com These catalysts are thought to facilitate the electrophilic substitution process on the deactivated ring, enabling the reaction to proceed under more controlled conditions and with better yields than would be possible otherwise. google.com
Synthesis of 4-Hydroxypyridine-3-sulfonic Acid from Pyridinols
Optimization of Reaction Temperature and Duration
The synthesis of chlorinated pyridine sulfonic acid derivatives from hydroxypyridine-sulfonic acids involves carefully controlled reaction temperatures and durations to ensure high yield and purity. The process typically begins by heating a mixture of the hydroxypyridine-sulfonic acid and phosphorus trichloride (B1173362) to reflux, with initial temperatures around 77°C to 80°C. google.comgoogle.com
The optimization of these parameters is crucial; the gradual temperature increase prevents runaway reactions, while the extended duration at the final temperature ensures the complete conversion of the starting material into the desired chlorinated product.
| Reaction Stage | Temperature Range | Typical Duration |
|---|---|---|
| Initial Reflux | 77°C - 80°C | N/A |
| Chlorine Gas Introduction | Gradual increase to 103°C - 108°C | 3 - 4 hours |
| After-Reaction | 105°C - 110°C | 20 hours |
Direct and Indirect Synthetic Routes to this compound
The synthesis of this compound and its derivatives can be achieved through various synthetic strategies. These routes can be broadly categorized as direct methods, which introduce the chlorine and sulfonic acid groups in a sequential process onto a pyridine precursor, and indirect methods, which involve the targeted chlorination of a pre-synthesized hydroxypyridine-sulfonic acid.
Direct Chlorination and Sulfonation of Pyridine Derivatives
One direct approach involves the sequential functionalization of a pyridine derivative. This process begins with the sulfonation of a starting material like 4-hydroxypyridine. thieme-connect.comthieme-connect.com This sulfonation step is typically carried out using strong sulfonating agents such as fuming sulfuric acid. thieme-connect.comthieme-connect.com For example, 4-hydroxypyridine can be sulfonated by heating it with fuming sulfuric acid (containing 20% SO₃) at high temperatures, such as 190°C, for an extended period of about 10 hours. thieme-connect.comthieme-connect.com This step introduces the sulfonic acid group at the 3-position of the pyridine ring. The subsequent step would involve the selective chlorination of the resulting 4-hydroxypyridine-3-sulfonic acid to introduce the chlorine atom at the 5-position.
Chlorination of Hydroxypyridine-Sulfonic Acids
A more common and direct route involves the chlorination of a hydroxypyridine-sulfonic acid intermediate. This method starts with a compound that already possesses both the hydroxyl and sulfonic acid groups on the pyridine ring, such as 4-hydroxypyridine-3-sulfonic acid. google.com The primary transformation in this route is the simultaneous chlorination of the hydroxyl group on the pyridine ring and the hydroxyl group of the sulfonic acid moiety, converting it into a sulfonyl chloride.
A well-established method for the chlorination of hydroxypyridine-sulfonic acids employs a combination of liquid phosphorus trichloride (PCl₃) and gaseous chlorine (Cl₂). google.com This process is considered a significant simplification compared to older methods that used solid and highly aggressive phosphorus pentachloride (PCl₅). google.com In this reaction, chlorine gas is passed into a mixture of the hydroxypyridine-sulfonic acid and phosphorus trichloride. google.com This procedure effectively substitutes the hydroxyl group on the pyridine ring and the one in the sulfonic acid residue with chlorine. google.com
The stoichiometry of the reagents is a critical parameter for the success of this reaction. Phosphorus trichloride is typically used in a stoichiometric amount or, more preferably, in excess. google.com An excess of 0.12 to 2-fold relative to the hydroxypyridine-sulfonic acid is often employed to ensure the reaction proceeds efficiently and to maintain stirrability. google.com
Conversely, chlorine gas is generally used in equimolar amounts or with a slight insufficiency. google.com A slight insufficiency of about 0.02 to 0.05 mol % is preferred. google.com This strategy ensures that no unused chlorinating agent remains in the reaction mixture, which simplifies the work-up process significantly. google.com The reaction is performed at elevated temperatures, typically reaching 100°C to 120°C to yield the final chlorinated pyridine-sulfonyl chloride. google.com
| Reagent | Recommended Stoichiometry (relative to hydroxypyridine-sulfonic acid) | Rationale |
|---|---|---|
| Phosphorus Trichloride (PCl₃) | Stoichiometric to 2-fold excess | Ensures complete reaction and aids stirrability. |
| Chlorine Gas (Cl₂) | Equimolar or slight insufficiency (0.02-0.05 mol %) | Prevents excess chlorinating agent, simplifying purification. |
During the chlorination process using phosphorus trichloride and chlorine, phosphorus oxychloride (POCl₃) is formed as a byproduct. google.comgoogle.com This in-situ generated POCl₃ serves as an additional solvent in the reaction mixture. google.com The presence of POCl₃ is advantageous as it can improve the solubility of the starting materials. google.com To further enhance this effect, an initial amount of phosphorus oxychloride can be deliberately added to the reaction mixture before the chlorination begins. google.com While phosphorus pentachloride (PCl₅) has been used for similar chlorinations, often with POCl₃ as the solvent, POCl₃ by itself does not typically effect the chlorination under these conditions. google.com
Yield Optimization and Byproduct Formation in Chlorination
The direct chlorination of 4-hydroxypyridine-3-sulfonic acid is a key process where yield optimization is critical. A patented method describes a process for preparing chlorinated pyridine-sulfonic acid chlorides that can achieve yields of approximately 90-93%. google.comgoogle.com In this procedure, gaseous chlorine is introduced into a mixture of 4-hydroxypyridine-3-sulfonic acid and phosphorus trichloride, often with the addition of phosphorus oxychloride, at temperatures ranging from 100°C to 120°C. google.com
Several factors are crucial for maximizing the yield and purity of the desired product. The control of the reaction is managed by the rate and total amount of chlorine gas introduced. google.com A significant aspect of this optimization is the use of a slight molar insufficiency of chlorine, typically around 0.02 to 0.05 mol %. google.com This strategy ensures that no unreacted chlorine remains in the mixture, which considerably simplifies the subsequent work-up and purification stages. google.com
The primary byproduct consideration in this reaction is the formation of phosphorus oxychloride (POCl₃), which is generated in situ and also serves as a solvent. google.com Other potential byproducts can arise from incomplete chlorination or over-chlorination. The formation of halogenated disinfection byproducts like trihalomethanes (THMs) and haloacetic acids (HAAs) is a known issue in chlorination processes, particularly in water treatment, and depends heavily on reaction conditions and the presence of organic precursors. nih.govwa.govhealth.state.mn.us While the context is different, the principle of controlling stoichiometry and reaction conditions to limit byproduct formation is directly applicable. nih.gov By carefully managing the chlorine input, unwanted side reactions are minimized, leading to a cleaner product profile and higher isolated yields. google.com
Table 1: Reaction Parameters for Chlorination of 4-Hydroxypyridine-3-sulfonic Acid
| Parameter | Condition | Purpose | Yield | Reference |
|---|---|---|---|---|
| Starting Material | 4-hydroxypyridine-3-sulfonic acid | Precursor | 90.0-91.4% | google.com |
| Chlorinating Agent | Gaseous Chlorine (Cl₂) | Introduction of Chlorine | google.com | |
| Co-reagents | Phosphorus trichloride (PCl₃), Phosphorus oxychloride (POCl₃) | Reaction Medium/Catalyst | google.com | |
| Temperature | 100°C - 120°C | Reaction Rate | google.com | |
| Stoichiometry | ~0.02 to 0.05 mol % chlorine insufficiency | Minimize Byproducts, Simplify Work-up | google.com |
Oxidation of Hydroxypyridine Derivatives Followed by Chlorination
An alternative synthetic route involves the initial oxidation of hydroxypyridine derivatives to introduce the sulfonic acid group, followed by a chlorination step. This method begins with a hydroxypyridine precursor. The oxidation can be carried out using strong oxidizing agents such as sodium hypochlorite or potassium permanganate. The efficiency of this oxidation step may be enhanced through the use of catalysts like copper sulfate or palladium on carbon. Subsequent chlorination is then performed, typically using chlorine gas or other standard chlorinating agents, to yield the final product.
Sequential Sulfonation and Chlorination from Pyridinol Derivatives
A widely employed and logical pathway to this compound involves the sequential sulfonation and subsequent chlorination of a pyridinol (hydroxypyridine) starting material. This multi-step process allows for the regioselective introduction of the required functional groups onto the pyridine ring.
Application of Sulfur Trioxide or Chlorosulfonic Acid for Sulfonation
The initial step in this sequence is the sulfonation of 4-hydroxypyridine. This is effectively achieved using potent sulfonating agents. Fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in sulfuric acid, is a common reagent for this transformation. thieme-connect.com In one documented procedure, 4-hydroxypyridine is treated with fuming sulfuric acid (containing 20% SO₃) in the presence of mercury sulfate, with the reaction temperature carefully controlled and raised to 190°C to yield 4-hydroxypyridine-3-sulfonic acid with a yield of over 70%. thieme-connect.comthieme-connect.com
Sulfur trioxide itself, often used as a complex with Lewis bases like pyridine (Py·SO₃) or dimethylformamide (DMF·SO₃), is another effective sulfonating agent. chemicalbook.comnih.gov These complexes are solids that are easier to handle than gaseous SO₃ and can be used for the sulfonation of various organic substrates, including alcohols and aromatic rings. nih.govlifechempharma.comlifechempharma.com
Chlorosulfonic acid (ClSO₃H) is also a powerful and versatile reagent for both sulfonation and chlorosulfonation of aromatic compounds. pageplace.devanderbilt.eduresearchgate.net When used for sulfonation, it introduces the -SO₃H group onto the aromatic ring. The choice of reagent depends on the specific substrate and desired reaction conditions. pageplace.de
Table 2: Comparison of Sulfonating Agents for Pyridinol Derivatives
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Fuming Sulfuric Acid (Oleum) | Elevated temperatures (e.g., 190°C) | Readily available, effective | Harsh conditions, potential for side reactions |
| Sulfur Trioxide-Pyridine Complex | Anhydrous solvents, ~100°C | Milder than oleum, easy to handle solid | Pyridine contamination can be an issue |
Selective Chlorination with Gaseous Chlorine
Following sulfonation, the resulting 4-hydroxypyridine-3-sulfonic acid undergoes chlorination. A highly effective method for this step utilizes gaseous chlorine in the presence of phosphorus trichloride (PCl₃) and phosphorus oxychloride (POCl₃). google.com This process is advantageous as the reaction can be precisely controlled by managing the flow rate of the chlorine gas. google.com The reaction selectively substitutes the hydroxyl group at the 4-position of the pyridine ring with a chlorine atom and also converts the sulfonic acid into a sulfonyl chloride, yielding 4-chloropyridine-3-sulfonyl chloride. google.com This intermediate is then hydrolyzed to the final product. The use of gaseous chlorine allows for stoichiometric control, which is key to achieving high selectivity and yield.
Control of Over-Chlorination
A significant challenge in chlorination reactions is preventing the introduction of multiple chlorine atoms onto the pyridine ring, a phenomenon known as over-chlorination. Control is paramount for ensuring the synthesis of the desired mono-chloro product. The primary method for controlling over-chlorination in the synthesis from 4-hydroxypyridine-3-sulfonic acid is through strict stoichiometric control of the chlorinating agent. google.com
As detailed in patented processes, employing a slight deficiency of gaseous chlorine is a deliberate strategy to ensure all the chlorinating agent is consumed. google.com This prevents excess chlorine from reacting further with the product or intermediates, thereby avoiding the formation of di- or tri-chlorinated pyridine species. Additionally, maintaining optimal reaction temperatures (100-120°C) and reaction times ensures that the primary reaction proceeds to completion without promoting secondary, undesired chlorination events. google.com The use of specific reactor designs that ensure efficient mixing and gas distribution can also enhance control and prevent localized areas of high chlorine concentration, further reducing the risk of over-chlorination. google.com
Advanced Methodologies in Pyridine Synthesis Relevant to the Compound
While the classical methods described above are established routes to this compound, modern synthetic organic chemistry offers advanced methodologies that could potentially be adapted for more efficient or novel syntheses of functionalized pyridines. These strategies often focus on improving atom economy and reducing the number of synthetic steps.
Recent advances in pyridine synthesis include transition-metal-catalyzed reactions, such as cyclization and cross-coupling procedures, which provide new pathways to highly functionalized pyridine derivatives. dntb.gov.ua Another powerful and emerging area is C-H bond activation and functionalization. nih.gov This strategy aims to directly replace a hydrogen atom on the pyridine ring with a desired functional group, bypassing the need for pre-functionalized starting materials. For a compound like this compound, a hypothetical advanced approach might involve the direct, regioselective C-H chlorination and C-H sulfonation of a 4-hydroxypyridine precursor. Such methods, while challenging due to the need for high selectivity, represent a frontier in heterocyclic chemistry. nih.govacs.org
Furthermore, multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains portions of all the reactants, offer a streamlined approach to complex molecules and are increasingly applied to pyridine synthesis. bcrcp.ac.in These modern techniques highlight potential future directions for the synthesis of complex pyridine derivatives, aiming for greater efficiency and sustainability. dntb.gov.ua
Regioselective Synthesis Strategies
The regioselective synthesis of this compound primarily involves the direct and selective chlorination of a pre-sulfonated pyridine precursor. A well-documented method is the chlorination of 4-hydroxypyridine-3-sulfonic acid. This strategy is effective because the sulfonic acid and hydroxyl groups direct the incoming chloro group to the C-5 position of the pyridine ring.
A common industrial process for this synthesis involves reacting 4-hydroxypyridine-3-sulfonic acid with a mixture of phosphorus trichloride (PCl₃) and chlorine gas (Cl₂). In this reaction, phosphorus trichloride often serves as a reagent and can also form phosphorus oxychloride (POCl₃) in situ, which may act as a solvent. The reaction is typically heated to temperatures ranging from 100°C to 120°C.
The process involves passing chlorine gas into a mixture of the hydroxypyridine-sulfonic acid and phosphorus trichloride. The mixture is heated, and after the reaction is complete, any excess phosphorus trichloride and phosphorus oxychloride are removed by distillation. The resulting product, often the sulfonyl chloride derivative, can then be isolated. High yields of the chlorinated product have been reported using this method.
Detailed research findings from various implementations of this strategy are summarized in the table below:
| Starting Material | Reagents | Reaction Conditions | Product | Yield | Purity |
| 4-hydroxypyridine-3-sulfonic acid | PCl₃, POCl₃, Cl₂ | Heated to reflux at approx. 80°C, then Cl₂ is introduced, with temperature rising to 103-108°C. Post-reaction for 20 hours at 105-110°C. | 4-chloropyridine-3-sulfonyl chloride | 91.4% | 99.8% (HPLC) |
| 4-hydroxypyridine-3-sulfonic acid | PCl₃, Cl₂ | Heated to reflux at approx. 77°C, then Cl₂ is introduced over 3-4 hours, with temperature gradually increasing. Post-reaction for 20 hours at 105-110°C. | 4-chloropyridine-3-sulfonyl chloride | 90.0% | Not Specified |
| 4-hydroxypyridine-3-sulfonic acid | PCl₅, POCl₃ | Heated to 120°C and stirred for 5 hours. | 4-chloropyridine-3-sulfonyl chloride | 67.42% (two-step total yield) | Not Specified |
The data in this table is compiled from various patented industrial processes and research articles.
This regioselective approach is highly effective due to the directing effects of the existing substituents on the pyridine ring, ensuring the specific formation of the 5-chloro isomer.
Ultrasonically Assisted Synthesis Techniques
Ultrasonically assisted synthesis is a modern technique that utilizes high-frequency sound waves to initiate and accelerate chemical reactions. While specific studies on the ultrasonically assisted synthesis of this compound are not extensively documented in peer-reviewed literature, the principles of sonochemistry suggest potential benefits for this synthesis.
Ultrasound irradiation can enhance chemical reactions through acoustic cavitation – the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to an increase in reaction rates and, in some cases, improved yields and selectivity.
In the context of the synthesis of this compound, ultrasound could potentially be applied to both the sulfonation and chlorination steps. For instance, ultrasound has been shown to promote the sulfonation of aromatic compounds and the halogenation of heterocyclic rings. The application of ultrasound could lead to:
Reduced Reaction Times: The high energy input from cavitation can significantly shorten the time required for the reaction to reach completion compared to conventional heating methods.
Improved Yields: By promoting more efficient mixing and mass transfer, as well as enhancing the reactivity of the chemical species, ultrasound can potentially lead to higher isolated yields of the desired product.
A hypothetical application of this technique to the chlorination of 4-hydroxypyridine-3-sulfonic acid is presented in the table below, based on general findings in sonochemistry for similar reactions.
| Reaction Step | Potential Effect of Ultrasound | Expected Outcome |
| Chlorination | Enhanced mass transfer of chlorine gas; Formation of reactive radical species. | Faster reaction rate; Potentially higher yield; Possibility of lower reaction temperatures. |
| Sulfonation | Increased rate of reaction with sulfonating agents. | More efficient sulfonation with potentially fewer side products. |
It is important to note that the parameters of the ultrasonic irradiation, such as frequency, power, and temperature, would need to be carefully optimized to achieve the desired outcomes for the synthesis of this compound. Further experimental research is required to fully elucidate the specific benefits and establish optimized protocols for the ultrasonically assisted synthesis of this compound.
Chemical Reactivity and Transformations
Reaction Pathways of the Pyridine (B92270) Nucleus
The pyridine ring in 5-Chloro-4-hydroxypyridine-3-sulfonic acid is electron-deficient due to the electronegativity of the nitrogen atom. This inherent electron deficiency is further intensified by the electron-withdrawing effects of the sulfonic acid and chloro substituents. Conversely, the hydroxyl group, being an electron-donating group, partially mitigates this effect. This electronic landscape governs the feasibility and orientation of substitution reactions on the pyridine nucleus.
Electrophilic Aromatic Substitution (EAS) reactions on pyridine rings are generally less facile than on benzene (B151609) rings due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. In the case of this compound, the presence of two additional deactivating groups, the sulfonic acid and chloro groups, further hinders EAS.
However, the hydroxyl group at the 4-position is a powerful activating group and directs electrophiles to the ortho and para positions. In this molecule, the positions ortho to the hydroxyl group are the 3- and 5-positions, which are already substituted. The position para to the hydroxyl group is the nitrogen atom, which is not susceptible to this type of substitution. Therefore, any potential electrophilic substitution would likely occur at the less sterically hindered and electronically favored positions, though harsh reaction conditions would be necessary. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. libretexts.orgyoutube.com
| Reaction | Typical Reagents | Expected Product | Notes |
| Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group (-NO₂) | Reaction is expected to be sluggish due to the deactivated ring. |
| Halogenation | X₂/FeX₃ (X=Cl, Br) | Introduction of a halogen atom | The existing chloro substituent deactivates the ring. |
| Sulfonation | Fuming H₂SO₄ | Introduction of a sulfonic acid group (-SO₃H) | The reversibility of sulfonation can be utilized in synthetic strategies. libretexts.org |
This table presents potential electrophilic aromatic substitution reactions. The reactivity of this compound towards these reactions is predicted based on general principles of organic chemistry.
The electron-deficient nature of the pyridine ring, augmented by the electron-withdrawing sulfonic acid group, makes this compound a candidate for Nucleophilic Aromatic Substitution (NAS). youtube.comlibretexts.org The chlorine atom at the 5-position serves as a potential leaving group in such reactions. Nucleophilic attack is generally favored at positions ortho and para to electron-withdrawing groups. libretexts.org
In this molecule, the chloro group is ortho to the nitrogen atom and para to the sulfonic acid group (in a 1,4-relationship across the ring), which should facilitate nucleophilic attack at the 5-position. A variety of nucleophiles can be employed to displace the chloride. youtube.com
| Nucleophile | Reagent Example | Expected Product |
| Hydroxide | Sodium hydroxide (NaOH) | 5-Hydroxy-4-hydroxypyridine-3-sulfonic acid |
| Alkoxide | Sodium methoxide (NaOCH₃) | 5-Methoxy-4-hydroxypyridine-3-sulfonic acid |
| Amine | Ammonia (NH₃) or primary/secondary amines | 5-Amino-4-hydroxypyridine-3-sulfonic acid or substituted amino derivatives |
| Thiolate | Sodium hydrosulfide (NaSH) | 5-Mercapto-4-hydroxypyridine-3-sulfonic acid |
This table illustrates potential nucleophilic aromatic substitution reactions where the chlorine atom is displaced by various nucleophiles.
Transformations Involving the Hydroxyl Group
The hydroxyl group at the 4-position is a versatile functional group that can undergo several transformations.
The hydroxyl group of this compound can be oxidized. Depending on the oxidizing agent and reaction conditions, different products can be obtained. Mild oxidation could potentially lead to the formation of a ketone (pyridinone). However, given the tautomeric nature of hydroxypyridines, the starting material already exists in equilibrium with its keto form, 4-pyridone. Stronger oxidation could potentially lead to ring-opening and the formation of carboxylic acid functionalities, though this would require harsh conditions and may result in decomposition of the molecule.
The hydroxyl group can undergo etherification and esterification reactions. Etherification, the formation of an ether, can be achieved by reacting the compound with an alkyl halide in the presence of a base (Williamson ether synthesis). Esterification involves the reaction with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester.
| Reaction | Reagents | Functional Group Formed |
| Etherification | Alkyl halide (e.g., CH₃I) and a base (e.g., NaH) | Ether (-OR) |
| Esterification | Acyl chloride (e.g., CH₃COCl) or anhydride and a base | Ester (-OCOR) |
This table summarizes the etherification and esterification reactions of the hydroxyl group.
Reactivity of the Sulfonic Acid Group
The sulfonic acid group (-SO₃H) is a strong acid and can undergo reactions typical of this functional group. One of the key reactions is its conversion into a sulfonyl chloride (-SO₂Cl) by treatment with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The resulting sulfonyl chloride is a valuable intermediate that can be further reacted with nucleophiles like amines to form sulfonamides or with alcohols to form sulfonate esters.
Additionally, aromatic sulfonic acids can undergo desulfonation, which is the removal of the sulfonic acid group. This reaction is typically carried out by heating the sulfonic acid in dilute aqueous acid. libretexts.org This reversibility of sulfonation can be a useful tool in organic synthesis, where the sulfonic acid group can be used as a temporary blocking group to direct other substituents to specific positions on the ring.
Conversion to Sulfonyl Chlorides
The transformation of sulfonic acids into sulfonyl chlorides is a critical step for synthesizing sulfonamides and other derivatives. For hydroxypyridine sulfonic acids, this conversion often involves simultaneous chlorination of the hydroxyl group on the pyridine ring. A documented process for converting the related 4-hydroxypyridine-3-sulfonic acid into 4-chloropyridine-3-sulfonyl chloride utilizes a mixture of phosphorus trichloride (B1173362) (PCl₃) and chlorine (Cl₂) gas. google.comgoogle.com
In this reaction, a mixture of 4-hydroxypyridine-3-sulfonic acid and phosphorus trichloride is heated, and chlorine gas is introduced. google.comgoogle.com During the process, phosphorus oxychloride (POCl₃) is formed, which acts as a solvent. google.comgoogle.com This one-step reaction surprisingly results in the substitution of both the phenolic hydroxyl group and the hydroxyl of the sulfonic acid group, without causing nuclear chlorination of the pyridine ring. google.com The resulting 4-chloropyridine-3-sulfonyl chloride can be isolated in high yields, often exceeding 90%, after vacuum distillation. google.comgoogle.com
| Parameter | Condition | Reference |
|---|---|---|
| Starting Material | 4-hydroxypyridine-3-sulfonic acid | google.comgoogle.com |
| Reagents | Chlorine (Cl₂), Phosphorus trichloride (PCl₃), Phosphorus oxychloride (POCl₃) | google.comgoogle.com |
| Temperature | Heated to reflux, with temperatures reaching 100-120°C | google.comgoogle.com |
| Product | 4-chloropyridine-3-sulfonyl chloride | google.comgoogle.com |
| Yield | >90% | google.com |
Other chlorinating agents commonly used for converting sulfonic acids to sulfonyl chlorides include phosphorus pentachloride and thionyl chloride. ucl.ac.uk Milder, more neutral conditions have also been developed, using reagents like triphenylphosphine dichloride or cyanuric chloride to avoid harsh acidic byproducts. ucl.ac.ukresearchgate.net
Formation of Sulfonamides
Sulfonamides are a highly important class of compounds, and their synthesis is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. ijarsct.co.in The sulfonyl chloride derivative of this compound, namely 4-chloropyridine-3-sulfonyl chloride, serves as a key intermediate for this purpose. thieme-connect.com
The synthesis of 4-chloropyridine-3-sulfonamide has been documented by reacting 4-chloropyridine-3-sulfonyl chloride with concentrated ammonia. thieme-connect.com This nucleophilic substitution reaction proceeds efficiently, providing the desired sulfonamide, which is a precursor for various pharmaceutical agents. thieme-connect.comthieme-connect.com
| Parameter | Condition | Reference |
|---|---|---|
| Starting Material | 4-chloropyridine-3-sulfonyl chloride | thieme-connect.com |
| Reagent | Concentrated ammonia (NH₃•H₂O) | thieme-connect.com |
| Conditions | Reaction performed in an ice bath | thieme-connect.com |
| Product | 4-chloropyridine-3-sulfonamide | thieme-connect.com |
| Two-Step Yield (from sulfonic acid) | 67.42% | thieme-connect.comthieme-connect.com |
The general utility of this reaction allows for the synthesis of a wide variety of substituted sulfonamides by selecting different primary or secondary amines as the nucleophile. ijarsct.co.innih.gov
Reduction to Other Sulfur-Containing Species
The sulfonic acid group is in the highest oxidation state for sulfur and is known to be exceptionally stable and resistant to most common reducing agents. oup.com Direct reduction often leads to the cleavage of the carbon-sulfur bond rather than deoxygenation. oup.com
However, specific methods have been developed for the reduction of arenesulfonic acids. One effective system involves the use of triphenylphosphine and iodine (Ph₃P/I₂). oup.com This reagent combination is believed to first convert the sulfonic acid into a sulfonyl iodide intermediate. This intermediate is highly reactive and is subsequently reduced rapidly to the corresponding thiol. oup.com For example, treating p-toluenesulfonic acid with this reagent in refluxing benzene results in a nearly quantitative yield of p-toluenethiol. oup.com While not specifically documented for this compound, this methodology represents a viable pathway for its reduction to the corresponding thiol.
Reactivity of the Chlorine Substituent
The chlorine atom at the 5-position of the pyridine ring is an important functional handle, susceptible to both nucleophilic substitution and removal via reduction.
Nucleophilic Displacement Reactions
The chlorine atom on the pyridine ring, particularly when activated by electron-withdrawing groups like the sulfonic acid moiety, can be displaced by various nucleophiles. This is a key reaction for modifying the pyridine core.
An example of this reactivity is seen in the synthesis of torasemide-related substances, where 4-chloropyridine-3-sulfonamide undergoes nucleophilic aromatic substitution. thieme-connect.comthieme-connect.com When heated with m-toluidine in n-propanol, the chlorine atom at the 4-position is displaced by the amino group of m-toluidine to form 4-(m-tolylamino)pyridine-3-sulfonamide. thieme-connect.comthieme-connect.com This reaction highlights the susceptibility of the C-Cl bond to nucleophilic attack, a common strategy for functionalizing chloropyridine scaffolds.
Reductive Dehalogenation
The chlorine substituent can be removed from the pyridine ring through a process known as reductive dehalogenation. This reaction typically involves a reducing agent and results in the replacement of the halogen atom with a hydrogen atom. For this compound, this process would yield 4-hydroxypyridine-3-sulfonic acid. This transformation can be achieved using various reducing agents, such as hydrogen gas with a catalyst. The reaction of chloro-benzoquinones with sulfite has also been shown to result in reductive dehalogenation. mtak.hu
Interconversion between Tautomeric Forms
Compounds containing a hydroxyl group at the 4-position of a pyridine ring can exist in equilibrium with their pyridone tautomer. For this compound, this equilibrium involves the migration of the proton from the hydroxyl group to the ring nitrogen.
The two primary tautomeric forms are:
4-Hydroxypyridine (B47283) form: The aromatic pyridine ring with a hydroxyl group at C4.
4-Pyridone form (keto tautomer): A non-aromatic (or zwitterionic) ring structure with a carbonyl group at C4 and a proton on the nitrogen atom.
The position of this equilibrium is influenced by the other substituents on the ring. The presence of the electron-withdrawing chloro and sulfonic acid groups can affect the relative stability of the tautomers. In related 2-hydroxypyridine derivatives, electron-withdrawing groups like chloro or nitro have been shown to stabilize the keto tautomer in the solid state through resonance effects. The proximity of the hydroxyl and sulfonic acid groups may also facilitate tautomerism or intramolecular hydrogen bonding, further influencing the structural preference of the molecule.
Keto-Enol Tautomerism of the Hydroxypyridine Moiety
The 4-hydroxypyridine core of the molecule undergoes keto-enol tautomerism, a phenomenon where the compound exists as an equilibrium mixture of two forms: the enol tautomer (4-hydroxypyridine) and the keto tautomer (pyridin-4(1H)-one). For the parent 4-hydroxypyridine, the equilibrium generally favors the keto form, particularly in polar solvents and in the solid state. wikipedia.orgstackexchange.comchemtube3d.com This preference is often attributed to the stability gained from intermolecular hydrogen bonding in the keto form and the aromatic character retained through the delocalization of the nitrogen lone pair into the ring. chemtube3d.comresearchgate.net
In the gas phase, the enol tautomer can be dominant, while in nonpolar solvents, the two forms may exist in comparable amounts. wikipedia.orgstackexchange.com The position of this equilibrium is significantly influenced by the nature and position of substituents on the pyridine ring. Computational studies have shown that substituents with inductive effects, such as chlorine, can modulate the tautomeric equilibrium. rsc.org
For this compound, the presence of two strong electron-withdrawing groups—the chloro group at position 5 and the sulfonic acid group at position 3—is expected to heavily influence the tautomeric balance. These groups decrease the electron density on the pyridine ring. This electronic effect, combined with the general preference for the pyridone form in most media, suggests that the keto tautomer, 5-chloro-4-oxo-1,4-dihydropyridine-3-sulfonic acid , is the predominant species under typical conditions. The charge-separated resonance form of the keto tautomer is considered more stable than that of the enol form, further favoring the pyridone structure. stackexchange.comchimia.ch
Table 1: Tautomeric Forms of this compound
| Tautomer Name | Structural Form | Predominance |
|---|---|---|
| This compound | Enol Form | Generally less favored; may be present in the gas phase or non-polar solvents. |
| 5-Chloro-4-oxo-1,4-dihydropyridine-3-sulfonic acid | Keto Form | Predominant form in polar solvents and the solid state. wikipedia.orgstackexchange.com |
Consideration of Zwitterionic Forms of the Sulfonic Acid Group
The structure of this compound contains both a highly acidic sulfonic acid (-SO₃H) group and a basic pyridine nitrogen atom. Sulfonic acids are known to be strong acids, with pKa values that can be significantly lower than that of hydrochloric acid. wikipedia.org For instance, the predicted pKa of pyridine-2-sulfonic acid is approximately -2.92. guidechem.com Conversely, the pyridine nitrogen is basic and can accept a proton (act as a Brønsted-Lowry base).
This combination of a strong acidic site and a basic site within the same molecule makes the formation of a zwitterion (an internal salt) highly probable. An intramolecular acid-base reaction can occur, where the proton from the sulfonic acid group is transferred to the pyridine ring's nitrogen atom.
This results in a zwitterionic structure where the sulfonate group bears a negative charge (-SO₃⁻) and the nitrogen atom in the pyridinium ring is protonated and carries a positive charge. In the solid state, related molecules such as N-(4-pyridyl)benzenesulfonamide have been shown to exist as zwitterions where the pyridine nitrogen is protonated. researchgate.net Given the strong acidity of the sulfonic acid group, it is virtually certain that this compound exists predominantly in its zwitterionic form, 5-chloro-3-sulfonato-4-hydroxypyridin-1-ium , especially in the solid state and in polar solvents. This zwitterionic nature influences its physical properties, such as high melting point and solubility in water.
Combining the considerations of both tautomerism and zwitterionic character, the most stable form of the compound is likely the zwitterionic keto tautomer: 5-chloro-4-oxo-3-sulfonato-1,4-dihydropyridin-1-ium .
Structural Elucidation and Spectroscopic Characterization
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a key tool for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) spectroscopy of 5-chloro-4-hydroxypyridine-3-sulfonic acid reveals distinct absorption bands that are characteristic of its constituent functional groups. The infrared spectrum is marked by a broad O–H stretching band, which is indicative of the hydroxyl group's involvement in hydrogen bonding. Furthermore, the presence of the sulfonic acid moiety is confirmed by the appearance of asymmetric and symmetric S=O stretching vibrations. A vibration corresponding to the C–Cl bond is also observed, consistent with an aromatic chloro substituent.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O–H stretch (broad) | ~3400-3200 |
| Sulfonic Acid (-SO₃H) | S=O asymmetric stretch | ~1180 |
| Sulfonic Acid (-SO₃H) | S=O symmetric stretch | ~1040 |
| Chloro (-Cl) | C–Cl stretch | ~650-550 |
Note: The values presented are approximate and based on characteristic ranges for these functional groups.
Raman spectroscopy provides complementary information to FT-IR and is particularly useful for studying molecules adsorbed on metal surfaces through the technique of Surface-Enhanced Raman Scattering (SERS).
While specific Raman data for this compound is not extensively documented in the literature, the analysis of related pyridine (B92270) derivatives by Raman spectroscopy reveals characteristic vibrational modes. The Raman spectra of pyridine and its derivatives are typically dominated by ring breathing modes. researchgate.net For substituted pyridines, the vibrational modes of the substituents, such as C-H and S-O, provide valuable structural information. The C-H stretching vibrations in the aromatic ring are expected to appear in the 3100-3000 cm⁻¹ region. The symmetric and asymmetric stretching modes of the S=O group in the sulfonic acid would also be Raman active, though their intensities may vary. researchgate.net
SERS is a powerful technique to determine the orientation of molecules adsorbed on a metal surface, typically silver or gold nanoparticles. acs.orgleibniz-ipht.de The enhancement of Raman signals is highly dependent on the proximity and orientation of a particular vibrational mode with respect to the metal surface. acs.org For pyridine and its derivatives, adsorption onto a silver surface can occur via the nitrogen atom of the pyridine ring or through other functional groups. nih.govacs.org The relative enhancement of specific vibrational modes in the SERS spectrum can, therefore, elucidate the molecular orientation. For instance, an enhancement of the ring breathing modes often suggests a perpendicular orientation of the pyridine ring to the surface, while the enhancement of out-of-plane bending modes might indicate a more tilted or parallel orientation. researchgate.net The specific orientation of this compound on a SERS-active surface would depend on the interplay between the pyridine nitrogen, the hydroxyl, and the sulfonic acid groups with the metal.
Raman Spectroscopy (FT-Raman and Surface-Enhanced Raman Scattering - SERS)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. In the case of this compound, the electron-withdrawing nature of the chloro and sulfonic acid groups, combined with the effect of the hydroxyl group, would significantly influence the chemical shifts of the aromatic protons. For related hydroxypyridines, the proton at the 6-position of the pyridine ring is typically deshielded and resonates at a downfield chemical shift.
Table 2: Predicted ¹H NMR Chemical Shift for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) |
| H-6 | ~8.3–8.5 |
Note: This is an estimated value based on data for related compounds and the expected electronic effects of the substituents. The exact chemical shift would be dependent on the solvent and other experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
The chemical shifts of the carbon atoms in the pyridine ring are significantly affected by the attached functional groups. The carbon atom bonded to the sulfonic acid group (C3) and the carbon atom bonded to the chlorine atom (C5) are expected to have distinct chemical shifts. Electron-withdrawing groups like the sulfonic acid and chloro groups generally cause a downfield shift (higher ppm value) for the directly attached carbon atom. libretexts.orglibretexts.org The carbon attached to the hydroxyl group (C4) will also be shifted downfield. The quaternary carbons (C3, C4, C5) are typically observed as weaker signals in the spectrum compared to the carbons bearing hydrogen atoms (C2, C6). youtube.com
Table 2: Predicted ¹³C NMR Chemical Shifts for Substituted Carbons
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-3 (C-SO₃H) | 140 - 150 |
| C-5 (C-Cl) | 145 - 155 |
| C-4 (C-OH) | 155 - 165 |
These are estimated values based on typical shifts for substituted pyridines.
Selection of Deuterated Solvents (D₂O, DMSO-d₆) for NMR Analysis
The choice of deuterated solvent is critical for NMR analysis. studymind.co.ukeuropa.eu
Deuterium Oxide (D₂O): D₂O is a common solvent for water-soluble compounds like this compound. researchgate.netpitt.edu A key feature of using D₂O is the rapid exchange of labile protons, such as the one in the hydroxyl group, with deuterium. openochem.orgnanalysis.comblogspot.com This results in the disappearance of the -OH signal from the ¹H NMR spectrum, which can be a useful diagnostic tool. openochem.orgnanalysis.comblogspot.com
Dimethyl Sulfoxide-d₆ (DMSO-d₆): DMSO-d₆ is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds. nanalysis.comwikipedia.org Unlike D₂O, it does not readily exchange with hydroxyl protons, allowing for their observation in the ¹H NMR spectrum, often as a distinct peak that may show coupling to adjacent protons, provided the sample is sufficiently dry. researchgate.netgmu.edu However, DMSO-d₆ is hygroscopic and can absorb water from the atmosphere, which can lead to the broadening or disappearance of the hydroxyl proton signal. researchgate.net The chemical shifts of protons can differ between solvents like CDCl₃ and DMSO-d₆ due to varying solvent-solute interactions. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of the compound and to gain insight into its structure through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique well-suited for polar and ionic molecules like this compound, allowing for the determination of the molecular weight with high accuracy. rsc.orgnih.gov In the positive ion mode, the protonated molecule [M+H]⁺ would be expected, while in the negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.
Table 3: Expected Molecular Ions in ESI-MS
| Ion | Expected m/z |
|---|---|
| [M+H]⁺ | 210.97 |
| [M-H]⁻ | 208.95 |
Calculated based on a molecular weight of 209.61 g/mol .
The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the sulfonic acid group (SO₃, 80 Da) and potentially the loss of HCl (36 Da) or cleavage of the pyridine ring. The specific fragmentation pattern can help to confirm the connectivity of the atoms within the molecule.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is an indispensable tool for the unambiguous determination of a compound's elemental formula by measuring the mass-to-charge ratio (m/z) with exceptional accuracy. This technique provides crucial confirmation of the molecular weight and, by extension, the molecular formula, distinguishing it from isomers or compounds with the same nominal mass.
While a specific, publicly available high-resolution mass spectrum for this compound could not be located in the reviewed scientific literature, the expected data can be theoretically derived. The molecular formula for this compound is C₅H₄ClNO₄S. The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ¹⁶O, ³²S, and ³⁵Cl).
Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound
| Ion Mode | Adduct | Calculated m/z | Molecular Formula |
| Negative | [M-H]⁻ | 208.9530 | C₅H₃ClNO₄S⁻ |
| Positive | [M+H]⁺ | 210.9677 | C₅H₅ClNO₄S⁺ |
This table is based on theoretical calculations and awaits experimental verification from a peer-reviewed source.
In a typical experimental scenario, a sample of this compound would be analyzed, most likely using electrospray ionization (ESI) in both positive and negative ion modes. The resulting spectrum would be expected to show a prominent peak corresponding to the calculated m/z value, with a measured value deviating by only a few parts per million (ppm), thus confirming the elemental composition with high confidence.
X-ray Crystallography for Solid-State Structure Determination
Despite extensive searches of chemical and crystallographic databases, no published crystal structure for this compound has been found. The successful growth of a single crystal suitable for X-ray diffraction is a prerequisite for such an analysis and can often be a challenging step.
Analysis of Bond Lengths, Angles, and Dihedral Angles
In the absence of experimental data for the title compound, we can predict certain structural features based on the analysis of closely related structures, such as other substituted pyridine-sulfonic acids. For instance, the pyridine ring is expected to be largely planar. The sulfonic acid group would adopt a tetrahedral geometry around the sulfur atom.
Table 2: Predicted Bond Parameters for this compound
| Bond | Predicted Length (Å) | Angle | Predicted Angle (°) |
| C-S | ~1.77 | O-S-O | ~113 |
| S=O | ~1.45 | O-S-C | ~106 |
| C-Cl | ~1.74 | C2-C3-S | ~120 |
| C-O | ~1.36 | C5-C4-O | ~122 |
This table presents predicted values based on known structural data for analogous compounds and requires experimental validation via X-ray crystallography.
The dihedral angles would define the orientation of the sulfonic acid and hydroxyl groups relative to the pyridine ring. It is plausible that the molecule adopts a conformation that minimizes steric hindrance and maximizes stabilizing intramolecular interactions, such as a hydrogen bond between the 4-hydroxyl group and an oxygen atom of the 3-sulfonic acid group.
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound would be dominated by strong intermolecular hydrogen bonds. The acidic sulfonic acid group and the hydroxyl group are potent hydrogen bond donors, while the sulfonyl oxygens, the hydroxyl oxygen, and the pyridine nitrogen are potential acceptors.
It is highly probable that the molecules would assemble into a complex three-dimensional network. Key interactions would likely include:
Strong O-H···O bonds between the sulfonic acid groups of adjacent molecules, potentially forming dimers or infinite chains.
Hydrogen bonds involving the 4-hydroxyl group, which could act as both a donor to and an acceptor from neighboring molecules.
N-H···O or O-H···N interactions , depending on the tautomeric form and protonation state of the pyridine ring nitrogen.
Computational and Theoretical Chemistry
Quantum Mechanical Studies
Quantum mechanical studies are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These calculations can provide detailed information about the molecule's geometry, energy, and vibrational modes.
Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. nanobioletters.com It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are particularly effective for optimizing molecular geometry, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. This optimized geometry represents the most stable conformation of the molecule.
Table 1: Hypothetical Optimized Geometrical Parameters for 5-Chloro-4-hydroxypyridine-3-sulfonic acid using DFT (Note: The following data is illustrative to demonstrate how results would be presented and is not from actual published research on this specific molecule.)
| Parameter | Bond/Angle | Value (Å/°) |
|---|---|---|
| Bond Length | C-Cl | 1.74 |
| Bond Length | C-S | 1.78 |
| Bond Length | S=O | 1.45 |
| Bond Length | S-O | 1.60 |
| Bond Angle | C-S-O | 106.0 |
| Bond Angle | O=S=O | 120.0 |
The Hartree-Fock (HF) method is another foundational quantum chemistry method. It approximates the many-electron wavefunction as a single Slater determinant. While generally less accurate than DFT for many properties, the HF method is still valuable, particularly for calculating vibrational frequencies. These frequencies correspond to the different modes of vibration of the molecule, such as stretching, bending, and rocking of chemical bonds.
A Hartree-Fock analysis of this compound would predict its infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to help assign the observed spectral bands to specific vibrational modes. For instance, characteristic vibrational frequencies for the O-H, S=O, and C-Cl bonds would be calculated.
The choice of a basis set is a critical aspect of any quantum chemical calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of the basis set directly impact the accuracy and computational cost of the calculation. Larger basis sets with more functions provide greater accuracy but require more computational resources.
Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G*) and the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ). nanobioletters.com The selection of an appropriate basis set for studying this compound would involve a trade-off between the desired accuracy and the available computational power. For a molecule of this size, a basis set like 6-311+G(d,p) could offer a good balance. acs.org
Electronic Structure Analysis
Electronic structure analysis focuses on the distribution of electrons within a molecule and how this distribution influences its chemical properties and reactivity.
The electrostatic potential (ESP) surface is a map of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or orange) indicate electron-rich areas, which are susceptible to attack by electrophiles. Conversely, regions of positive potential (colored blue) are electron-poor and are likely to be attacked by nucleophiles.
For this compound, an ESP surface would likely show negative potential around the oxygen atoms of the hydroxyl and sulfonic acid groups and the nitrogen atom of the pyridine (B92270) ring, indicating these are sites for electrophilic interaction. The hydrogen atoms of the hydroxyl and sulfonic acid groups would exhibit positive potential.
The electron density distribution describes how the electrons are spread throughout the molecule. Analysis of the electron density can reveal the nature of chemical bonds and the charge on individual atoms. For this compound, the electron-withdrawing nature of the chlorine atom and the sulfonic acid group would significantly influence the electron density distribution in the pyridine ring. A detailed analysis would quantify the charge on each atom, providing further insight into the molecule's reactivity.
Theoretical Studies on Reaction Mechanisms
Computational chemistry provides powerful tools to elucidate complex reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experimental means alone.
Potential Energy Surface (PES) mapping is a computational technique used to explore the energy landscape of a chemical reaction. By calculating the energy of the molecular system at various geometries, a map is created that charts the path from reactants to products. This path includes energy minima, corresponding to stable reactants, intermediates, and products, and saddle points, which represent transition states.
For this compound, key transformations would include nucleophilic aromatic substitution of the chlorine atom or reactions involving the sulfonic acid and hydroxyl groups. A PES map for a substitution reaction would reveal the energy profile of the reaction, including the formation of any intermediates, such as a Meisenheimer complex. Theoretical studies on the decomposition of similar heterocyclic systems have successfully used DFT methods like B3LYP/6-31G(d) to map reaction pathways and explain the formation of different products under various conditions. bldpharm.com
The transition state (TS) is the highest energy point along the lowest energy reaction pathway. Its structure and energy determine the activation energy (Ea) of the reaction, which is a key factor controlling the reaction rate. Computational methods are used to locate and characterize the geometry of the TS. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
In the case of a nucleophilic substitution reaction on the pyridine ring of this compound, theoretical calculations would model the approach of a nucleophile. The TS would feature partially formed and partially broken bonds. For instance, in a study of dehydrochlorination in a pyrazoline system, DFT calculations were able to identify a single transition state and calculate an activation barrier of approximately 35 kcal/mol, providing a detailed mechanistic picture. bldpharm.com Similar calculations for this compound would allow for the prediction of reaction feasibility and kinetics.
Reactions are typically carried out in a solvent, which can significantly influence reaction mechanisms and rates. Theoretical calculations can account for these effects using various solvent models. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are computationally efficient and widely used. researchgate.net These models represent the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution.
Spectroscopic Property Prediction
Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental results and structural confirmation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a robust computational approach for predicting NMR chemical shifts. pharmaffiliates.combiosynth.com This method, typically used in conjunction with DFT, calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. pharmaffiliates.com These values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).
The accuracy of GIAO predictions depends heavily on the chosen level of theory (functional and basis set) and, crucially, on the accuracy of the input molecular geometry. researchgate.net Therefore, a high-quality geometry optimization, often including solvent effects, must be performed first. ijesit.compharmaffiliates.com For complex molecules, comparing computationally predicted ¹H and ¹³C NMR spectra with experimental data can be decisive in assigning the correct structure, identifying tautomers, or determining protonation states. biosynth.comnanobioletters.com
Table 2: Illustrative Comparison of Predicted and Experimental ¹³C NMR Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) (GIAO/B3LYP/6-311+G(d,p)) | Experimental Chemical Shift (ppm) | Deviation (ppm) |
| C2 | 148.5 | 149.2 | -0.7 |
| C3-SO₃H | 135.2 | 136.0 | -0.8 |
| C4-OH | 160.1 | 161.5 | -1.4 |
| C5-Cl | 128.9 | 129.3 | -0.4 |
| C6 | 145.3 | 146.1 | -0.8 |
Note: This table is a hypothetical representation to illustrate the process of validating computational NMR predictions. The accuracy shown is typical for well-executed GIAO calculations.
Simulation of Vibrational Spectra
The theoretical simulation of vibrational spectra, such as Infrared (IR) and Raman spectra, provides profound insights into the molecular structure, bonding, and functional groups of a compound. For this compound, computational methods, particularly Density Functional Theory (DFT), are employed to predict these spectra. Methods like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly used to calculate optimized geometrical parameters and vibrational frequencies. researchgate.net
These simulations yield a set of normal modes, each corresponding to a specific vibration of the molecule's atoms. The calculated wavenumbers and intensities can then be compared with experimental data from FT-IR and FT-Raman spectroscopy for validation. researchgate.net For complex molecules with low symmetry, many normal modes are coupled, meaning a single spectral band may result from the combination of several vibrational motions. researchgate.net
Key vibrational modes predicted for this compound include the stretching and bending of its characteristic functional groups. The hydroxyl (-OH) group is expected to produce a broad O–H stretching band, the position of which is sensitive to hydrogen bonding. researchgate.net The sulfonic acid (-SO₃H) group gives rise to strong, distinct symmetric and asymmetric S=O stretching vibrations. The carbon-chlorine (C-Cl) bond also has a characteristic stretching frequency in the lower wavenumber region of the spectrum. researchgate.net Analysis of related substituted pyridine and benzene (B151609) compounds allows for a reliable assignment of these theoretical vibrations. researchgate.netnih.gov
Table 1: Predicted Vibrational Frequencies from Theoretical Simulations for this compound Predicted wavenumbers are based on DFT calculations for analogous compounds.
| Predicted Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group | Notes |
| ~3400-3200 | ν(O-H) | Hydroxyl | Position and width are highly dependent on intra- and intermolecular hydrogen bonding. researchgate.net |
| ~3100-3000 | ν(C-H) | Pyridine Ring | Aromatic C-H stretching vibrations. |
| ~1600-1450 | ν(C=C), ν(C=N) | Pyridine Ring | Ring stretching modes, characteristic of the aromatic system. |
| ~1200-1150 | νₐₛ(S=O) | Sulfonic Acid | Asymmetric stretching of the S=O bonds. |
| ~1050-1020 | νₛ(S=O) | Sulfonic Acid | Symmetric stretching of the S=O bonds. |
| ~750-650 | ν(C-Cl) | Chloro | Carbon-chlorine stretching vibration. researchgate.net |
Molecular Interactions and Binding Energies
Molecular docking and simulation are powerful computational tools used to predict and analyze how a ligand, such as this compound, interacts with the active site of a biological target, typically a protein or enzyme. These methods can elucidate the probable binding pose, affinity, and the specific non-covalent interactions that stabilize the ligand-protein complex. The mechanism of action for many heterocyclic compounds involves binding to enzyme active sites, thereby inhibiting their catalytic function. nih.gov
For this compound, a hypothetical ligand binding site analysis would involve docking the molecule into the binding pocket of a target enzyme. The analysis would focus on identifying key interactions between the ligand's functional groups and the amino acid residues of the enzyme. The pyridine ring can participate in π-π stacking or π-cation interactions with aromatic (e.g., Phenylalanine, Tyrosine) or charged residues. nih.gov The hydroxyl and sulfonic acid groups are potent hydrogen bond donors and acceptors, likely forming strong hydrogen bonds with polar or charged residues like Serine, Threonine, Arginine, or Lysine. nih.gov The chlorine atom can form halogen bonds, a specific type of non-covalent interaction, with electron-rich atoms like oxygen or sulfur in the protein backbone or side chains. Molecular dynamics simulations can further refine this analysis, providing insights into the stability of these interactions and calculating binding free energies. nih.gov
Table 2: Potential Interactions in a Ligand Binding Site Analysis
| Ligand Functional Group | Type of Interaction | Potential Interacting Amino Acid Residues |
| Pyridine Ring Nitrogen | Hydrogen Bond Acceptor, π-cation | Arginine (Arg), Lysine (Lys), Histidine (His) |
| Pyridine Ring System | π-π Stacking, Hydrophobic | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) nih.gov |
| Hydroxyl Group (-OH) | Hydrogen Bond Donor/Acceptor | Aspartate (Asp), Glutamate (Glu), Serine (Ser), Threonine (Thr) |
| Sulfonic Acid Group (-SO₃H) | Hydrogen Bond Donor/Acceptor, Ionic | Arginine (Arg), Lysine (Lys), Serine (Ser), Histidine (His) |
| Chlorine Atom (-Cl) | Halogen Bonding, Hydrophobic | Backbone Carbonyl Oxygen, Serine (Ser), Cysteine (Cys) |
The study of interfacial interactions between molecules and solid surfaces is critical for applications ranging from catalysis to corrosion inhibition. Computational simulations can model the adsorption of this compound onto a solid surface, such as a metal or metal oxide, to determine the preferred orientation and binding mechanism.
Table 3: Potential Modes of Interfacial Interaction with a Solid Surface (e.g., Metal Oxide)
| Molecular Moiety | Type of Surface Interaction | Description |
| Pyridine Nitrogen | Lewis Acid-Base Interaction | The lone pair of electrons on the nitrogen atom can form a coordinate bond with a Lewis acidic site on the solid surface (e.g., a metal cation). researchgate.net |
| Hydroxyl Group | Hydrogen Bonding | The -OH group can act as a hydrogen bond donor or acceptor with surface hydroxyl groups or oxygen atoms. |
| Sulfonic Acid Group | Hydrogen Bonding / Electrostatic | Can form strong hydrogen bonds. Upon deprotonation to sulfonate (-SO₃⁻), it can form strong electrostatic bonds with positively charged surface sites. |
| Aromatic Ring | Physisorption (van der Waals) | The π-system of the pyridine ring can interact non-specifically with the surface via van der Waals forces. |
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Key Synthetic Intermediate and Building Block in Organic Synthesis
5-Chloro-4-hydroxypyridine-3-sulfonic acid is a versatile bifunctional molecule that serves as a crucial starting material and intermediate in the synthesis of a variety of more complex chemical structures. Its pyridine (B92270) core, substituted with a chloro, a hydroxyl, and a sulfonic acid group, offers multiple reactive sites for chemical modification. The electron-withdrawing nature of the sulfonic acid and chloro groups influences the reactivity of the pyridine ring, making it a valuable precursor for a range of substituted pyridine derivatives.
Precursor to Substituted Pyridine Derivatives
The strategic placement of the chloro, hydroxyl, and sulfonic acid functionalities on the pyridine ring makes this compound a valuable precursor for a variety of substituted pyridine derivatives. The presence of these distinct reactive sites allows for selective chemical transformations, enabling the introduction of diverse functional groups onto the pyridine scaffold. This versatility is of significant interest in medicinal chemistry and materials science, where the pyridine motif is a common structural feature in many biologically active compounds and functional materials.
Synthesis of Pyridine-Based Sulfonyl Chlorides and Sulfonamides
A primary application of this compound is in the synthesis of pyridine-based sulfonyl chlorides and their subsequent conversion to sulfonamides.
The sulfonic acid group can be readily converted to a sulfonyl chloride (-SO₂Cl) group. This transformation is typically achieved by reacting this compound with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The resulting 5-chloro-4-hydroxypyridine-3-sulfonyl chloride is a highly reactive intermediate.
This sulfonyl chloride is then readily reacted with a wide range of primary and secondary amines to yield the corresponding pyridine-based sulfonamides. This reaction is a cornerstone in the synthesis of numerous compounds with potential biological activity. Pyridine sulfonamides are a well-established class of compounds in medicinal chemistry, known to exhibit a broad spectrum of pharmacological activities. The ability to easily introduce various amine substituents allows for the creation of large libraries of compounds for drug discovery screening.
| Starting Material | Reagent(s) | Product | Application |
| This compound | Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂) | 5-Chloro-4-hydroxypyridine-3-sulfonyl chloride | Intermediate for sulfonamide synthesis |
| 5-Chloro-4-hydroxypyridine-3-sulfonyl chloride | Primary or Secondary Amine (R¹R²NH) | 5-Chloro-4-hydroxy-N-(substituted)pyridine-3-sulfonamide | Access to diverse sulfonamide derivatives for potential pharmaceutical applications |
Construction of Heterocyclic Systems via Derivatization
While this compound is a valuable precursor for sulfonyl chlorides and sulfonamides, its broader application in the construction of more complex, fused heterocyclic systems is not extensively documented in readily available literature. However, the inherent reactivity of its functional groups suggests several potential, albeit underexplored, pathways for the synthesis of novel heterocyclic structures.
Theoretically, the chloro and hydroxyl groups on the pyridine ring could participate in various cyclization reactions. For instance, the hydroxyl group could be alkylated with a bifunctional reagent, followed by an intramolecular nucleophilic aromatic substitution of the chloro group to form a new heterocyclic ring fused to the pyridine core. Similarly, the chloro group could be displaced by a nucleophile that also carries a functional group capable of reacting with the hydroxyl or the sulfonamide moiety (if present) to facilitate cyclization.
Furthermore, the pyridine nitrogen itself can be involved in the formation of pyridinium salts, which can then undergo further reactions. While specific examples involving this compound in multicomponent reactions or cycloadditions leading to complex heterocyclic systems are not prominent in the surveyed literature, the fundamental reactivity of its constituent parts suggests a latent potential for such applications in synthetic organic chemistry.
Catalytic Applications in Organic Reactions
The catalytic applications of this compound itself are not well-documented in the scientific literature. However, the structural motifs present in the molecule—a pyridine ring and a sulfonic acid group—are known to be features of various catalytic systems.
Role as an Acid Catalyst or Co-catalyst
Sulfonic acids are strong Brønsted acids and are widely used as catalysts in a variety of organic reactions, such as esterifications, alkylations, and condensations. The sulfonic acid group in this compound could potentially provide this catalytic activity.
Moreover, the pyridine nitrogen can act as a Lewis base or, upon protonation, form a pyridinium ion. Pyridinium salts, particularly those with non-coordinating anions, can act as Brønsted acid catalysts. The combination of a sulfonic acid group and a pyridine ring within the same molecule could lead to interesting catalytic properties, potentially functioning as a bifunctional catalyst. However, specific studies detailing the use of this compound in this capacity are not readily found.
Function as an Ion-Exchange Resin
Materials containing sulfonic acid groups are the basis for strongly acidic cation-exchange resins. These resins are typically polymeric materials, such as polystyrene, that have been functionalized with sulfonic acid groups. While this compound is a small molecule and not a resin itself, it could potentially be incorporated into a polymer backbone to create a functional ion-exchange material.
For example, if the pyridine ring were to be polymerized, the resulting polymer would have sulfonic acid groups available for ion exchange. Such a material could have applications in water purification, separation of metal ions, or as a solid-supported acid catalyst. There is research on the synthesis of polymers like poly(styrene sulfonic acid-co-4-vinylpyridine) for applications such as proton exchange membranes in fuel cells. This demonstrates the principle of combining sulfonic acid and pyridine functionalities in a polymeric structure. However, there is no specific information available that documents the use of this compound in the synthesis of ion-exchange resins.
Development of Functional Materials
The functional attributes of this compound, stemming from its distinct molecular architecture, have led to its exploration in various facets of materials science and chemical synthesis. The presence of a pyridine ring, a hydroxyl group, a sulfonic acid moiety, and a chloro substituent imparts a unique combination of properties that are of interest in the development of specialized materials.
Interfacial engineering is a critical aspect of modern materials science, focusing on the modification of surfaces and interfaces to achieve desired material properties and performance. While the functional groups present in this compound suggest its potential utility in this field, specific research on its application is not extensively documented in publicly available literature.
There is currently a lack of specific research data on the influence of this compound on the optoelectronic properties of materials. The inherent structure of the molecule, with its aromatic and functional groups, could theoretically influence charge transport and energy levels at interfaces, but experimental evidence to this effect is not present in the available literature.
No specific studies detailing the mechanisms by which this compound might reduce interfacial charge recombination in materials have been found in the public domain. Such mechanisms are crucial for enhancing the efficiency of optoelectronic devices, and while molecules with pyridine and sulfonic acid groups are of interest in this area, research has not yet specifically focused on this particular compound.
This compound is recognized for its utility as an organic buffer in biological and biochemical assays. Its chemical structure allows it to maintain pH stability in aqueous solutions, a critical requirement for many biochemical reactions and analytical procedures. This is particularly valuable in applications such as peptide synthesis, where precise control of pH is essential for high yields and purity.
Below is a table summarizing the key aspects of its application as a pH buffer.
| Application Area | Function | Significance |
| Biochemical Assays | pH stabilization | Ensures optimal conditions for enzyme activity and other pH-sensitive reactions. |
| Peptide Synthesis | pH control | Contributes to high-yield synthesis of peptides by maintaining a stable reaction environment. |
| Biological Research | Organic buffer | Provides a stable pH environment for various in vitro studies. |
In the field of coordination chemistry, this compound possesses significant potential to act as a ligand. The nitrogen atom of the pyridine ring has a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. Additionally, the oxygen atoms of the hydroxyl and sulfonic acid groups can also participate in coordination, potentially allowing the molecule to act as a multidentate ligand, binding to a metal ion through multiple points of attachment. This could lead to the formation of stable chelate complexes. The specific coordination modes would depend on the metal ion, the reaction conditions, and the deprotonation state of the hydroxyl and sulfonic acid groups. While the theoretical potential is clear, specific examples of coordination complexes with this ligand are not extensively reported in the current body of scientific literature.
Potential in Coordination Chemistry as a Ligand
Chelation Properties with Metal Ions
This compound is an effective chelating agent for a range of metal ions. The chelation is primarily facilitated by the presence of the hydroxyl (-OH) and sulfonic acid (-SO₃H) groups, which can deprotonate to form a bidentate ligand that coordinates with a central metal ion. The nitrogen atom of the pyridine ring can also participate in coordination, potentially allowing for tridentate chelation. The formation of stable five- or six-membered chelate rings is a key driver for its complex-forming ability.
The stability of the resulting metal complexes is influenced by several factors, including the nature of the metal ion (charge, size, and electron configuration), the pH of the solution, and the presence of competing ligands. The chloro-substituent on the pyridine ring exerts an electron-withdrawing effect, which can influence the pKa values of the hydroxyl and sulfonic acid groups, thereby affecting the stability constants of the metal complexes.
Studies on analogous hydroxypyridine and sulfonic acid-containing ligands have demonstrated their strong affinity for a variety of metal ions, including transition metals and lanthanides. For instance, pyridinol derivatives are known to form stable complexes with iron(III) nih.gov. Similarly, substituted sulfonic acids have been shown to form 1:1 and 1:2 complexes with gadolinium(III), terbium(III), and holmium(III) semanticscholar.org. While specific stability constants for this compound are not extensively documented in publicly available literature, it is anticipated to exhibit comparable, if not enhanced, chelation properties due to its specific substituent pattern.
Table 1: Anticipated Coordination Behavior of this compound with Various Metal Ions
| Metal Ion | Expected Coordination Geometry | Potential Bonding Sites | Notes |
| Cu(II) | Square Planar or Distorted Octahedral | O(hydroxyl), O(sulfonate), N(pyridine) | Strong complex formation is expected due to the Jahn-Teller effect. |
| Fe(III) | Octahedral | O(hydroxyl), O(sulfonate) | The hard nature of Fe(III) favors coordination with oxygen donor atoms. |
| Ni(II) | Octahedral | O(hydroxyl), O(sulfonate), N(pyridine) | Can form stable complexes with a variety of coordination numbers. |
| Zn(II) | Tetrahedral or Octahedral | O(hydroxyl), O(sulfonate) | Flexible coordination geometry is typical for d¹⁰ ions. |
| Lanthanides (e.g., Gd³⁺, Tb³⁺) | Higher Coordination Numbers (e.g., 8, 9) | O(hydroxyl), O(sulfonate) | Predominantly electrostatic interaction with oxygen donors. |
Synthesis of Metal-Pyridine Complexes
The synthesis of metal-pyridine complexes involving this compound can be achieved through several established methods in coordination chemistry. A common approach involves the direct reaction of a soluble metal salt (e.g., chloride, nitrate, or sulfate) with the ligand in a suitable solvent. The choice of solvent is crucial and often depends on the solubility of both the metal salt and the ligand. Aqueous solutions or polar organic solvents like ethanol, methanol, or dimethylformamide (DMF) are frequently employed.
The general synthetic procedure typically involves the following steps:
Dissolution: The metal salt and this compound are dissolved separately in the chosen solvent.
Mixing: The ligand solution is added to the metal salt solution, often dropwise, with constant stirring.
pH Adjustment: The pH of the reaction mixture may need to be adjusted to facilitate the deprotonation of the hydroxyl and sulfonic acid groups, which is often necessary for coordination. This can be achieved by adding a suitable base, such as sodium hydroxide or ammonia solution.
Complex Formation: The reaction mixture is typically stirred for a specific period, sometimes with gentle heating, to ensure the complete formation of the metal complex.
Isolation and Purification: The resulting metal-pyridine complex, if insoluble, can be isolated by filtration. If the complex is soluble, its precipitation can be induced by changing the solvent polarity or by slow evaporation of the solvent. The isolated complex is then washed with an appropriate solvent to remove any unreacted starting materials and dried.
For example, the synthesis of transition metal complexes with a similar ligand, 2-(salicylimino)-3-hydroxypyridine, involves refluxing an aqueous solution of the metal salt with an ethanolic solution of the ligand . The pH is adjusted with ammonium hydroxide to facilitate the precipitation of the complex . A similar approach could be adapted for the synthesis of complexes with this compound.
The characterization of the synthesized complexes is essential to confirm their structure and properties. Standard analytical techniques that can be employed include:
Infrared (IR) Spectroscopy: To identify the coordination of the hydroxyl, sulfonic acid, and pyridine groups to the metal ion by observing shifts in their characteristic vibrational frequencies.
UV-Visible Spectroscopy: To study the electronic transitions within the complex and to determine its coordination geometry.
Elemental Analysis: To determine the empirical formula of the complex and to establish the metal-to-ligand ratio.
X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-chloro-4-hydroxypyridine-3-sulfonic acid, and how do reaction conditions influence yield?
- Methodology :
- Sulfonation-Chlorination Sequential Reactions : Start with pyridine derivatives, sulfonate at the 3-position using concentrated sulfuric acid or sulfur trioxide under controlled temperatures (80–100°C). Subsequent chlorination at the 5-position may employ POCl₃ or Cl₂ gas in anhydrous conditions .
- Purification : Crystallization from ethanol/water mixtures removes unreacted intermediates. Monitor yield via HPLC (C18 column, 0.1% TFA in acetonitrile/water mobile phase) .
- Critical Parameters :
- Excess sulfonating agents can lead to over-sulfonation byproducts. Chlorination efficiency depends on steric hindrance from the hydroxyl group at position 4 .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Use D₂O or DMSO-d₆ as solvents. Key signals:
- ¹H NMR : Hydroxyl proton (δ 10.2–10.8 ppm, broad), aromatic protons (δ 7.5–8.5 ppm).
- ¹³C NMR : Sulfonic acid carbon (δ 110–115 ppm), chlorine-substituted carbon (δ 125–130 ppm) .
- Mass Spectrometry : ESI-MS in negative ion mode to detect [M–H]⁻ peaks. Confirm molecular weight (e.g., m/z 223.58 for C₅H₃ClNO₄S) .
Q. What are the stability considerations for this compound under varying pH and temperature?
- Experimental Design :
- pH Stability : Prepare buffered solutions (pH 2–12) and incubate at 25°C. Monitor degradation via UV-Vis (λ = 270 nm) over 72 hours. Acidic conditions (pH < 4) stabilize the sulfonic acid group, while alkaline conditions promote hydrolysis .
- Thermal Stability : TGA/DSC analysis (5°C/min ramp) identifies decomposition onset (~200°C). Store at –20°C in desiccated, amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the sulfonic acid group in catalytic or biological systems?
- Methodology :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets. Analyze electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., sulfonic acid as a hydrogen-bond donor) .
- Docking Studies : Simulate interactions with proteins (e.g., human carbonic anhydrase) using AutoDock Vina. Compare binding affinities with analogs like 4-chloropyridine-3-sulfonyl chloride .
Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data?
- Case Study : Discrepancies in chlorination efficiency (40–75% yields):
- Root Cause Analysis : Trace impurities (e.g., residual hydroxyl groups) or solvent polarity variations (e.g., DMF vs. THF) alter reaction kinetics .
- Resolution :
Use in-situ FTIR to monitor Cl⁻ incorporation.
Standardize solvent systems (e.g., anhydrous DCM) and catalyst loadings (e.g., 1.2 eq. POCl₃) .
- Data Harmonization : Cross-validate NMR shifts with isotopic labeling (e.g., ¹⁵N-pyridine derivatives) .
Q. How can researchers design experiments to study degradation pathways in environmental or biological matrices?
- Experimental Workflow :
- Environmental Simulation : Expose the compound to UV light (254 nm) in aqueous solutions. Identify photoproducts via LC-MS/MS (Q-TOF, negative mode). Major degradants include 4-hydroxypyridine-3-sulfonic acid (Cl loss) and sulfonate radical adducts .
- Biological Metabolism : Incubate with liver microsomes (rat S9 fraction). Use HRMAS NMR to detect phase I metabolites (e.g., glucuronide conjugates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
